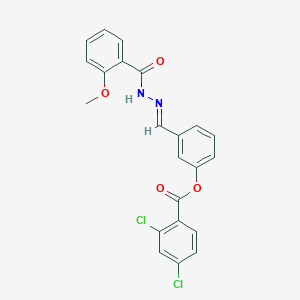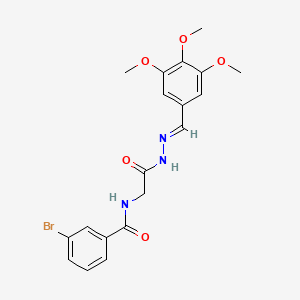![molecular formula C20H19ClN4O2S3 B12012376 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12012376.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドは、チアジアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、チアジアゾール環、クロロベンジル基、およびエトキシフェニル基の存在によって特徴付けられます。
準備方法
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドの合成には、複数のステップが含まれます。一般的な合成経路には、次のステップが含まれます。
チアジアゾール環の形成: 合成は、1,3,4-チアジアゾール環の形成から始まります。これは通常、チオセミカルバジドと二硫化炭素を塩基の存在下で環化することにより達成されます。
クロロベンジル基の導入: クロロベンジル基は、求核置換反応を介して導入され、ここでチアジアゾール環は4-クロロベンジルクロリドと反応します。
ヒドラジドの形成: アセトヒドラジド部分は、中間体を無水酢酸とヒドラジン水和物と反応させることにより導入されます。
縮合反応: 最後のステップは、ヒドラジドを2-エトキシベンザルデヒドと縮合させて、目的の化合物を形成することです。
化学反応の分析
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドは、さまざまな化学反応を受けます。これらには以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが形成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行することができ、イミン基がアミンに還元されます。
置換: クロロベンジル基は、アミンやチオールなどの求核剤による求核置換反応を受けることができ、新しい誘導体の形成につながります。
縮合: ヒドラジド部分は、さまざまなアルデヒドやケトンとの縮合反応に関与して、ヒドラゾンやアジンを形成することができます。
科学研究への応用
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しており、新しい医薬品の開発候補となっています。
医学: 研究では、抗炎症作用と抗癌作用を持つ可能性が示されており、治療上の用途に利用できる可能性があります。
産業: 産業では広く使用されていませんが、その誘導体は、新しい材料の開発や化学合成の中間体として用途が見いだされる可能性があります。
科学的研究の応用
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated that it may possess anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.
Industry: Although not widely used in industry, its derivatives may find applications in the development of new materials or as intermediates in chemical synthesis.
作用機序
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドの作用機序は完全に解明されていません。それは、次の経路を通じてその効果を発揮すると考えられています。
分子標的: この化合物は、微生物の増殖、炎症、または癌細胞の増殖に関与する酵素や受容体と相互作用する可能性があります。
経路: これは、微生物や癌細胞の生存と増殖に不可欠な細胞プロセスを阻害することにより、重要な酵素やシグナル伝達経路を阻害する可能性があります。
類似化合物との比較
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドは、次のような他のチアジアゾール誘導体と比較することができます。
2-((4-クロロベンジル)スルファニル)-5-(4-ニトロベンジル)スルファニル-1,3,4-チアジアゾール: この化合物は、エトキシフェニル基の代わりにニトロベンジル基を持っており、これは異なる生物学的活性をもたらす可能性があります。
2-((4-クロロベンジル)スルファニル)-5-(2-フリル)-1,3,4-チアジアゾール: エトキシフェニル基の代わりにフリル基が存在すると、化学反応性と生物学的特性が変化する可能性があります。
2-((4-クロロベンジル)スルファニル)-5-(1-ナフチルメチル)スルファニル-1,3,4-チアジアゾール: ナフチルメチル基は、エトキシフェニル基と比較して、異なる薬理学的特性を与える可能性があります。
2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N’-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドの独自性は、特定の官能基の組み合わせにある可能性があり、これは異なる化学的および生物学的特性をもたらす可能性があります。
特性
分子式 |
C20H19ClN4O2S3 |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O2S3/c1-2-27-17-6-4-3-5-15(17)11-22-23-18(26)13-29-20-25-24-19(30-20)28-12-14-7-9-16(21)10-8-14/h3-11H,2,12-13H2,1H3,(H,23,26)/b22-11+ |
InChIキー |
PIWMMSOQRSRYBT-SSDVNMTOSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)


![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)
![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)

![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)

![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)
